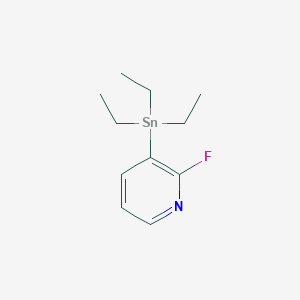
2-Fluoro-3-(triethylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(triethylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a fluorine atom at the 2-position and a triethylstannyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(triethylstannyl)pyridine typically involves the stannylation of 2-fluoropyridine. One common method is the reaction of 2-fluoropyridine with triethylstannyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(triethylstannyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The triethylstannyl group can be replaced by other substituents through cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Major Products Formed
Substitution Products: Depending on the coupling partner, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
2-Fluoro-3-(triethylstannyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of functional materials with specific electronic or optical properties.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of fluorinated drug candidates.
Radiochemistry: The fluorine atom in the compound can be replaced with radioactive isotopes for use in positron emission tomography (PET) imaging.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(triethylstannyl)pyridine in chemical reactions typically involves the activation of the triethylstannyl group by a catalyst, followed by nucleophilic attack or coupling with another reagent. The fluorine atom can influence the reactivity of the pyridine ring by withdrawing electron density, making certain positions more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(tributylstannyl)pyridine: Similar in structure but with tributylstannyl instead of triethylstannyl.
2-Fluoro-3-(trimethylstannyl)pyridine: Features a trimethylstannyl group.
2-Fluoro-3-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a stannyl group.
Uniqueness
2-Fluoro-3-(triethylstannyl)pyridine is unique due to the specific combination of the triethylstannyl group and the fluorine atom, which imparts distinct reactivity and properties compared to its analogs. The triethylstannyl group provides a balance between steric bulk and reactivity, making it suitable for various synthetic applications.
Properties
CAS No. |
651341-64-9 |
|---|---|
Molecular Formula |
C11H18FNSn |
Molecular Weight |
301.98 g/mol |
IUPAC Name |
triethyl-(2-fluoropyridin-3-yl)stannane |
InChI |
InChI=1S/C5H3FN.3C2H5.Sn/c6-5-3-1-2-4-7-5;3*1-2;/h1-2,4H;3*1H2,2H3; |
InChI Key |
DAWBIRQKKSFMPM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)C1=C(N=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


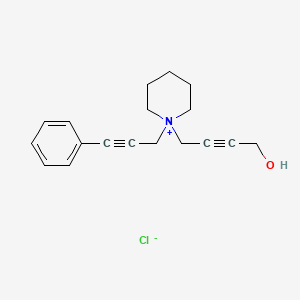
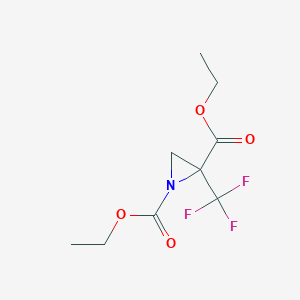
![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)
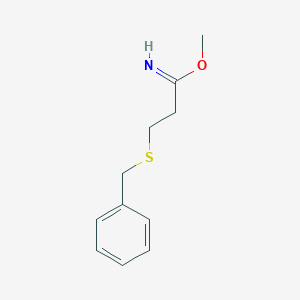
![5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12522190.png)
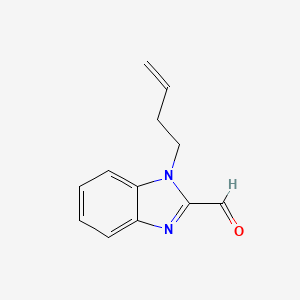
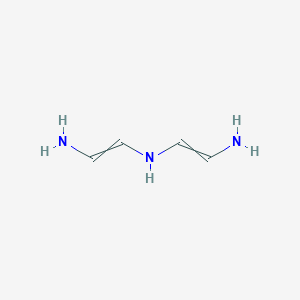
![5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12522205.png)

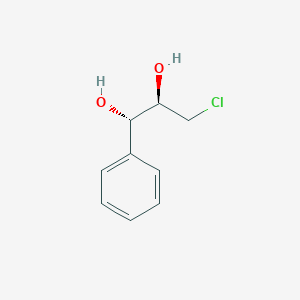
![1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12522216.png)
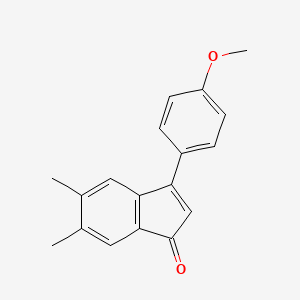
![Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]-](/img/structure/B12522225.png)
![Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate](/img/structure/B12522242.png)
